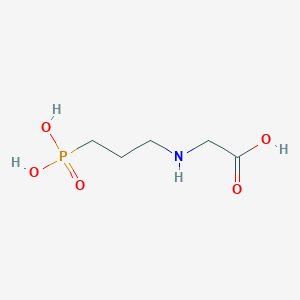
N-(3-Phosphonopropyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phosphonopropyl)glycine is an organic compound with the molecular formula C5H12NO5P It is a derivative of glycine, where a phosphonopropyl group is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Phosphonopropyl)glycine can be synthesized through several methods. One common approach involves the reaction of glycine with 3-chloropropylphosphonic acid under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in an aqueous solution.
- 3-Chloropropylphosphonic acid is added to the solution.
- The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-Phosphonopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted glycine derivatives.
科学的研究の応用
N-(3-Phosphonopropyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating neurotransmitter activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which N-(3-Phosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter activity. The compound’s phosphonopropyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Phosphonomethylglycine: Another derivative of glycine with a phosphonomethyl group.
N-(2-Phosphonoethyl)glycine: A similar compound with a phosphonoethyl group.
Uniqueness
N-(3-Phosphonopropyl)glycine is unique due to its specific phosphonopropyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on neurotransmitter modulation and the development of new therapeutic agents.
特性
CAS番号 |
140151-47-9 |
|---|---|
分子式 |
C5H12NO5P |
分子量 |
197.13 g/mol |
IUPAC名 |
2-(3-phosphonopropylamino)acetic acid |
InChI |
InChI=1S/C5H12NO5P/c7-5(8)4-6-2-1-3-12(9,10)11/h6H,1-4H2,(H,7,8)(H2,9,10,11) |
InChIキー |
KZMNPRNCJFFNRZ-UHFFFAOYSA-N |
正規SMILES |
C(CNCC(=O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


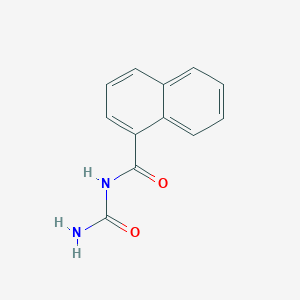
methanone](/img/structure/B14271570.png)
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
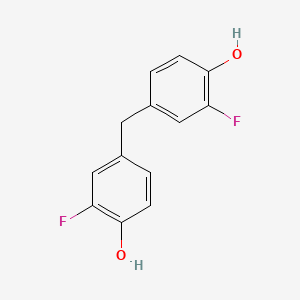

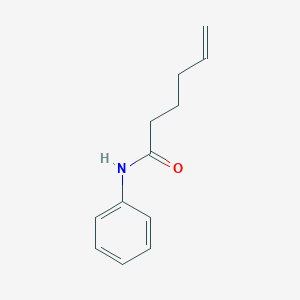
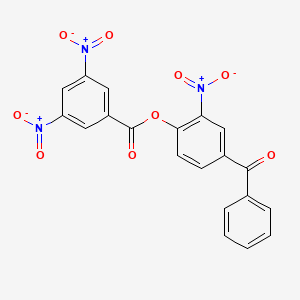
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
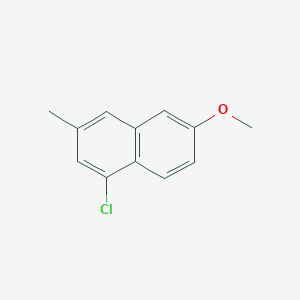

![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
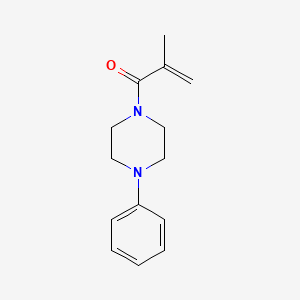
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)
